molecular formula C12H11ClFNO3S2 B2658906 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide CAS No. 1105221-05-3

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide

Cat. No. B2658906
CAS RN: 1105221-05-3
M. Wt: 335.79
InChI Key: CIMFOQZCAYTCQB-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and is known to have vasodilatory effects, making it a potential candidate for the treatment of various cardiovascular diseases.

Scientific Research Applications

Synthesis and Cytotoxicity Studies

5-Chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is involved in the synthesis of various sulfonamide derivatives. One study explored the reaction of thiophene sulfonamides with selenium(IV) chloride, producing compounds tested for cytotoxicity against several cancer cell lines (Arsenyan, Rubina, & Domracheva, 2016).

Pharmacological Applications

In pharmacological research, derivatives of thiophene sulfonamides have been studied for various applications. For instance, a series of thiophene sulfonamides showed cerebrovasodilatation effects and anticonvulsant activities, indicating their potential use in neurological disorders (Barnish, Cross, Dickinson, Parry, & Randall, 1981). Additionally, compounds like 5-[[(methoxyethyl)[(methoxyethyl)ethyl] amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide hydrochloride have been evaluated for topical ocular hypotensive activity in glaucoma models (Prugh, Hartman, Mallorga, Mckeever, Michelson, Murcko, Schwam, Smith, Sondey, & Springer, 1991).

Material Science and Chemistry

In the field of material science and chemistry, the synthesis and properties of thiophene sulfonamides have been investigated. For example, a study on polymorphism in aromatic sulfonamides with fluorine groups revealed insights into the effect of fluorine in polymorphism (Terada, Katagiri, Masu, Danjo, Sei, Kawahata, Tominaga, Yamaguchi, & Azumaya, 2012).

Antibacterial and Antitubercular Agents

Research has also been conducted on thiophene sulfonamides as potential antibacterial and antitubercular agents. A study synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activities (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Therapeutic Agents and Drug Discovery

Thiophene sulfonamides have also been synthesized for potential therapeutic applications. A study discussed the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, highlighting their potential in drug discovery (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

properties

IUPAC Name

5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO3S2/c13-11-5-6-12(19-11)20(16,17)15-7-8-18-10-3-1-9(14)2-4-10/h1-6,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFOQZCAYTCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide

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